1,2,4-Triacetoxybenzene

Catalog No.
S1941928
CAS No.
613-03-6
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triacetoxybenzene

CAS Number

613-03-6

Product Name

1,2,4-Triacetoxybenzene

IUPAC Name

(3,4-diacetyloxyphenyl) acetate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3

InChI Key

AESFGSJWSUZRGW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C

The exact mass of the compound 1,2,4-Triacetoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

1,2,4-Triacetoxybenzene (CAS 613-03-6) is a highly stable, completely acetylated derivative of 1,2,4-benzenetriol, functioning as a critical protected precursor in fine chemical and pharmaceutical manufacturing. By masking the highly reactive hydroxyl groups with acetate esters, this compound presents as a shelf-stable, easily handled solid (melting point 95–99 °C) that resists the rapid auto-oxidation characteristic of unprotected polyphenols [1]. For procurement teams and synthetic chemists, sourcing the triacetate form fundamentally bypasses the logistical and quality-control challenges associated with transporting and storing air-sensitive benzenetriols, ensuring a reliable, high-purity starting material for downstream hydrolysis and complex functionalization [2].

Attempting to procure and utilize unprotected 1,2,4-benzenetriol directly, rather than generating it from 1,2,4-triacetoxybenzene, introduces severe process instability due to its extreme sensitivity to atmospheric oxygen. Unprotected 1,2,4-benzenetriol undergoes rapid auto-oxidation at room temperature, generating reactive oxygen species and converting into 2-hydroxy-1,4-benzoquinone and dark-colored dimeric byproducts[1]. This uncontrolled degradation leads to severe batch-to-batch inconsistency, requires strict inert-atmosphere handling (e.g., gloveboxes and argon-sparged solvents), and severely compromises the yield of downstream coupling reactions. In contrast, 1,2,4-triacetoxybenzene remains fully stable in ambient air and can be quantitatively hydrolyzed in situ using mild acid catalysis, providing fresh, unoxidized 1,2,4-benzenetriol exactly when needed, thereby eliminating the risk of premature degradation during storage or formulation [2].

Ambient Storage Stability and Auto-Oxidation Resistance

The primary procurement advantage of 1,2,4-triacetoxybenzene is its absolute resistance to ambient auto-oxidation. While unprotected 1,2,4-benzenetriol rapidly discolors and degrades into 2-hydroxy-1,4-benzoquinone upon exposure to atmospheric oxygen and trace metals, the fully acetylated 1,2,4-triacetoxybenzene remains stable under standard atmospheric conditions without the need for inert gas blanketing [1]. This fundamental difference allows for standard warehousing and bulk handling without the progressive purity loss that plagues the unprotected triol.

Evidence DimensionSusceptibility to ambient auto-oxidation
Target Compound Data1,2,4-Triacetoxybenzene: Stable in ambient air; no quinone formation or discoloration during standard storage.
Comparator Or Baseline1,2,4-Benzenetriol: Rapidly auto-oxidizes to 2-hydroxy-1,4-benzoquinone and reactive oxygen species upon air exposure.
Quantified DifferenceExtends shelf life from days (unprotected, in air) to months/years by completely preventing ambient auto-oxidation.
ConditionsStandard atmospheric storage at room temperature.

Eliminates the requirement for costly inert-atmosphere storage and prevents material loss due to transit degradation.

High-Fidelity Precursor Yield via Controlled Hydrolysis

When utilized as a precursor, 1,2,4-triacetoxybenzene delivers exceptionally high yields of pure 1,2,4-benzenetriol upon controlled deprotection. Industrial protocols demonstrate that acidic hydrolysis (e.g., using hydrochloric acid in methanol/water) of 1,2,4-triacetoxybenzene reliably yields up to 98% of the pure triol . This predictable, high-efficiency conversion allows manufacturers to bypass the purification bottlenecks associated with commercially sourced 1,2,4-benzenetriol, which often arrives contaminated with oxidative byproducts.

Evidence DimensionEffective yield of pure active compound
Target Compound Data1,2,4-Triacetoxybenzene: ~98% yield of pure 1,2,4-benzenetriol via controlled acidic hydrolysis.
Comparator Or BaselineDirect commercial 1,2,4-benzenetriol: Variable active purity due to progressive accumulation of dimeric quinones during storage.
Quantified DifferenceYields 98% pure active compound, bypassing the <95% variable purity typical of commercially stored unprotected triols.
ConditionsAcidic hydrolysis (HCl/methanol/water) under reflux, followed by crystallization.

Ensures reproducible stoichiometry and high yields in downstream pharmaceutical and fine chemical synthesis by eliminating degraded starting materials.

Formulation Control in Multi-Component Oxidative Systems

In complex formulations requiring oxidative coupling, 1,2,4-triacetoxybenzene provides critical control over reaction timing. Unprotected 1,2,4-benzenetriol reacts immediately and uncontrollably with primary intermediates upon air exposure, leading to premature polymerization. By utilizing 1,2,4-triacetoxybenzene, formulators can maintain a stable, unreactive mixture, initiating the coupling reaction only upon targeted hydrolysis [1]. This controlled release mechanism is essential for achieving uniform product characteristics in autoxidizable preparations.

Evidence DimensionPremature coupling in formulation
Target Compound Data1,2,4-Triacetoxybenzene: Zero premature coupling; remains unreactive until deliberate acid/base hydrolysis.
Comparator Or Baseline1,2,4-Benzenetriol: Immediate, uncontrolled oxidative coupling upon formulation exposure to air.
Quantified DifferenceShifts reaction onset from immediate (uncontrolled) to strictly on-demand (hydrolysis-dependent).
ConditionsAqueous/ethanolic formulation environments exposed to atmospheric oxygen.

Allows for the manufacturing of stable, single-package oxidative formulations that activate only at the point of use.

Stable Precursor for Active Pharmaceutical Ingredients (APIs)

Because of its resistance to auto-oxidation, 1,2,4-triacetoxybenzene is a highly reliable starting material for synthesizing complex pharmaceuticals requiring a 1,2,4-trihydroxybenzene core. It allows chemists to conduct multi-step synthetic sequences without the risk of the starting material degrading into quinones, utilizing controlled hydrolysis to unmask the reactive hydroxyl groups precisely when needed.

Controlled-Release Autoxidizable Dyes and Pigments

In the formulation of advanced autoxidizable dyes, the triacetate form prevents premature polymerization in the packaging. By storing the precursor as 1,2,4-triacetoxybenzene and inducing hydrolysis prior to or during application, manufacturers achieve consistent, high-quality oxidative coupling without shelf-life limitations [1].

High-Purity Monomer Generation for Advanced Polymers

For the production of specialized polyhydroxy-functionalized resins and polymers, the purity of the monomer is critical. Using 1,2,4-triacetoxybenzene as a stable, easily crystallizable intermediate ensures that the in situ generated 1,2,4-benzenetriol is free from the dimeric and quinoid impurities that typically cause chain termination or cross-linking defects in polymer matrices .

XLogP3

1.2

UNII

903T7H7CP1

Other CAS

613-03-6

Wikipedia

1,2,4-benzenetriacetate

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,2,4-Benzenetriol, 1,2,4-triacetate: INACTIVE

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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